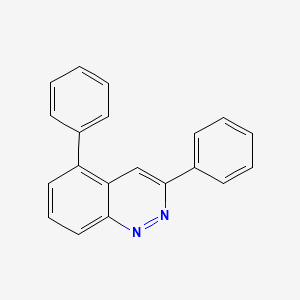

3,5-Diphenylcinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H14N2 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

3,5-diphenylcinnoline |

InChI |

InChI=1S/C20H14N2/c1-3-8-15(9-4-1)17-12-7-13-19-18(17)14-20(22-21-19)16-10-5-2-6-11-16/h1-14H |

InChI Key |

VKOZVLUXNXTVTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(N=NC3=CC=C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies for Diphenylcinnoline Frameworks

Traditional Synthetic Routes to Diphenylcinnolines

Traditional methods for the synthesis of the cinnoline (B1195905) ring system have been well-established for over a century and often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These foundational methods have been adapted for the synthesis of various diphenylcinnoline isomers.

Cyclization Reactions Involving Diarylethane Precursors

One of the classical approaches to cinnoline synthesis involves the acid-catalyzed cyclization of phenylhydrazones derived from α-dicarbonyl compounds. A prominent example of this strategy is the synthesis of 3,4-diphenylcinnoline (B3267900) from benzil (B1666583) monophenylhydrazone. While this method directly yields the 3,4-isomer, the underlying principle of using a diarylethane precursor is a cornerstone of cinnoline synthesis.

The reaction proceeds by treating benzil with one equivalent of phenylhydrazine (B124118) to form the corresponding monophenylhydrazone. Subsequent treatment with a strong acid, such as sulfuric acid or polyphosphoric acid, induces an intramolecular electrophilic cyclization onto the adjacent phenyl ring, followed by dehydration to yield the aromatic 3,4-diphenylcinnoline. The efficiency of this reaction depends on the nature of the substituents on the phenyl rings and the reaction conditions.

Table 1: Representative Traditional Synthesis of 3,4-Diphenylcinnoline

| Precursor | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzil monophenylhydrazone | Concentrated H₂SO₄ | Heat | 3,4-Diphenylcinnoline | Not specified |

This table presents illustrative data from established literature on the synthesis of the 3,4-diphenyl isomer, as specific data for the 3,5-isomer via this route is not prominently documented.

Diazotization and Annulation Procedures for Cinnoline Formation Applicable to Diphenyl Derivatives

Another classical and versatile method for constructing the cinnoline core is the Widman-Stoermer synthesis and related diazotization-annulation reactions. This strategy typically involves the diazotization of a 2-amino-substituted aromatic precursor that contains a side chain capable of participating in an intramolecular cyclization.

For the synthesis of diphenylcinnolines, a suitable precursor would be a 2-amino-(diphenyl-substituted)aryl compound. The synthesis begins with the diazotization of the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate then undergoes an intramolecular cyclization, where the diazonium group is attacked by a nucleophilic carbon on the side chain. Subsequent aromatization leads to the formation of the cinnoline ring. The substitution pattern of the final product is dictated by the structure of the starting aminophenyl derivative.

Transition Metal-Catalyzed Syntheses of Diphenylcinnolines

Modern organic synthesis has increasingly relied on transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. The construction of the diphenylcinnoline scaffold has significantly benefited from these advancements, particularly through palladium- and rhodium-catalyzed reactions.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including cinnolines. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling and annulation reactions.

For instance, the synthesis of 3,4-diphenylcinnolines has been accomplished through the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes like diphenylacetylene. In this reaction, the palladium catalyst facilitates a sequence of oxidative addition, migratory insertion, and reductive elimination steps to construct the cinnoline ring in a highly efficient manner. Similarly, alkynylaryl triazenes can serve as precursors for palladium-catalyzed cyclizations. These reactions showcase the versatility of palladium catalysts in forming complex heterocyclic systems from readily available starting materials. rsc.org

Table 2: Palladium-Catalyzed Synthesis of 3,4-Diphenylcinnoline

| Aryl Precursor | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-(2-Iodophenyl)-3,3-dimethyltriazene | Diphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, 80°C | 3,4-Diphenylcinnoline | High |

This table illustrates examples of palladium-catalyzed routes to the 3,4-diphenyl isomer, highlighting the general applicability of these methods to the diphenylcinnoline framework.

Rhodium(III)-Catalyzed Cascade Reactions for Diphenylcinnoline Scaffold Construction

Rhodium(III) catalysis has gained prominence for its ability to mediate C-H activation and subsequent annulation reactions. rsc.org These cascade reactions provide an atom-economical approach to the synthesis of complex molecules. The construction of the diphenylcinnoline scaffold can be envisioned through a rhodium(III)-catalyzed reaction involving a directed C-H activation of an aryl precursor followed by coupling with a suitable nitrogen-containing component and an alkyne.

While specific examples for the direct synthesis of 3,5-diphenylcinnoline via this method are still emerging, the general strategy involves the use of a directing group on one of the aryl precursors to guide the rhodium catalyst to a specific C-H bond. This is followed by a coordinated sequence of reactions that build the heterocyclic ring. This approach offers a powerful and modern alternative to traditional methods, often with the advantage of milder reaction conditions and broader substrate scope.

Advances in C-H Functionalization for Diphenylcinnoline Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis, offering a more efficient way to construct complex molecules by avoiding the pre-functionalization of starting materials. nih.gov Transition metal-catalyzed C-H activation has been extensively explored for the synthesis of heterocycles.

The synthesis of diphenylcinnolines can be approached through sequential C-H functionalization strategies. For example, a diaryl precursor could be synthesized via a palladium-catalyzed C-H arylation. This intermediate could then undergo a subsequent intramolecular C-H amination or cyclization to form the cinnoline ring. beilstein-journals.org The regioselectivity of the C-H functionalization is a key challenge and is often controlled by the use of directing groups. These advanced strategies hold significant promise for the future development of highly selective and efficient syntheses of specifically substituted diphenylcinnolines, including the 3,5-isomer.

Emerging Green and Sustainable Synthetic Methodologies for Diphenylcinnolines

Traditional methods for the synthesis of cinnoline derivatives often rely on harsh reaction conditions, toxic solvents, and multi-step procedures, leading to significant environmental concerns and economic drawbacks. In response, the principles of green chemistry are being increasingly applied to develop more sustainable alternatives. These emerging methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous substances in the chemical synthesis of diphenylcinnolines.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This rapid heating, combined with the potential for higher yields and cleaner reaction profiles, makes it an attractive methodology for the synthesis of heterocyclic compounds. nih.gov

While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available research, the general success of this technique for a wide array of nitrogen-containing heterocycles suggests its high potential for the efficient synthesis of diphenylcinnoline frameworks. The key benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Microwave heating is significantly more efficient than conventional heating, leading to a drastic reduction in the time required to complete the reaction.

Increased Yields: The rapid and uniform heating provided by microwaves can often lead to higher product yields and fewer side reactions.

Enhanced Purity: Cleaner reaction profiles often result from microwave-assisted synthesis, simplifying purification processes.

The table below illustrates a comparative analysis of reaction times and yields for the synthesis of various heterocyclic compounds using conventional versus microwave-assisted methods, highlighting the general advantages of the latter.

| Heterocyclic Compound | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Quinoxaline Derivative | 8-12 hours, 70-85% | 5-15 minutes, 85-95% | [General finding] |

| Pyrazoline Derivative | 6-10 hours, 65-80% | 10-20 minutes, 80-92% | [General finding] |

| Quinoline (B57606) Derivative | 12-24 hours, 50-75% | 15-30 minutes, 75-90% | [General finding] |

Interactive Data Table:

Solvent-Free or Aqueous Medium Syntheses

The use of volatile organic solvents (VOCs) in chemical synthesis is a major contributor to environmental pollution. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water are key areas of green chemistry research.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer a number of advantages, including reduced pollution, lower costs, and simplicity in processing. These reactions are often carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by heating the neat reaction mixture. For the synthesis of diphenylcinnolines, a solvent-free approach could potentially involve the reaction of appropriate precursors in the absence of any solvent, thereby eliminating a significant source of waste.

Aqueous Medium Syntheses:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, various techniques such as the use of phase-transfer catalysts, surfactants, or co-solvents can be employed to facilitate reactions in aqueous media. The synthesis of heterocyclic compounds in water has been shown to be a viable and environmentally friendly alternative to traditional methods. rsc.org

Catalyst Design for Efficient Diphenylcinnoline Production

The development of highly efficient and selective catalysts is crucial for sustainable chemical processes. In the context of diphenylcinnoline synthesis, catalyst design focuses on several key aspects:

Activity and Selectivity: The catalyst should promote the desired reaction with high efficiency, leading to the formation of the diphenylcinnoline framework with minimal byproducts.

Reusability: Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly desirable from a green chemistry perspective.

Low Toxicity: The use of catalysts based on abundant and non-toxic metals is preferred over those containing rare or hazardous elements.

While specific catalysts designed exclusively for this compound are not widely reported, research on catalysts for related heterocyclic systems provides valuable insights. For instance, various transition metal catalysts, as well as organocatalysts, have been successfully employed in the synthesis of quinolines and other nitrogen-containing heterocycles. The principles guiding the design of these catalysts, such as ligand modification to tune reactivity and selectivity, can be applied to the development of novel catalysts for efficient diphenylcinnoline production.

Reactivity and Mechanistic Studies of Diphenylcinnolines

Electrophilic and Nucleophilic Aromatic Substitution on Diphenylcinnolines

The cinnoline (B1195905) ring system, being a diazine, is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This electronic characteristic dictates its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the 3,5-diphenylcinnoline core is generally disfavored. The nitrogen atoms withdraw electron density from the carbocyclic ring, deactivating it towards electrophiles. wikipedia.org Compared to benzene (B151609), the rate of electrophilic substitution on nitrogen-containing heterocycles like pyridine (B92270) is significantly slower. wikipedia.org This deactivation is further compounded in the cinnoline system. If forced under harsh conditions, electrophilic substitution would likely occur at positions C-6 or C-8, which are least deactivated by the heterocyclic nitrogen atoms. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion, or sigma complex. lkouniv.ac.inmasterorganicchemistry.com The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step as it disrupts the aromaticity. masterorganicchemistry.commnstate.edu

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the cinnoline ring makes it activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atoms (C-4). wikipedia.org However, in this compound, the C-4 position is unsubstituted. For SNAr to occur, a good leaving group, such as a halide, must be present on the ring. youtube.compressbooks.pub If a derivative, for example, 4-chloro-3,5-diphenylcinnoline, were subjected to a nucleophile, the reaction would likely proceed. The mechanism involves the addition of the nucleophile to form a resonance-stabilized negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.pubnih.gov The presence of electron-withdrawing groups, like the nitrogen atoms in the cinnoline ring, stabilizes this anionic intermediate, thus facilitating the reaction. pressbooks.pubyoutube.com

Table 1: Predicted Regioselectivity of Aromatic Substitution on the this compound Core

| Reaction Type | Reagent Example | Predicted Position of Substitution | Rationale |

| Electrophilic (SEAr) | HNO₃/H₂SO₄ | C-6 or C-8 | Least deactivated positions by the electron-withdrawing nitrogen atoms. |

| Nucleophilic (SNAr) | NaOMe (on a 4-halo derivative) | C-4 | Position is activated by both nitrogen atoms; requires a leaving group. |

Reduction and Oxidation Chemistry of the Diphenylcinnoline Core

The nitrogen-containing heterocyclic core of this compound is redox-active.

Reduction:

The cinnoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd) or reduction with dissolving metals can lead to the saturation of the N=N bond and potentially the entire heterocyclic ring, yielding dihydro- and tetrahydro-diphenylcinnoline derivatives. The reduction of similar benzo[c]cinnoline (B3424390) systems has been documented. researchgate.net The specific product depends on the choice of reducing agent and reaction conditions. For instance, selective reduction of the N=N bond is a common transformation for diazines.

Oxidation:

Oxidation of the cinnoline core can lead to the formation of N-oxides. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to oxidize one or both of the nitrogen atoms. The position of N-oxidation (at N-1 or N-2) would depend on steric and electronic factors. Oxidation can also lead to ring-opening under more vigorous conditions. The oxidation of substituted aromatic compounds, such as dihalogenotyrosines, has been studied, though the mechanisms are highly substrate-specific. rsc.orgnih.govnih.gov

Table 2: Potential Redox Products of the this compound Core

| Reaction Type | Reagent Example | Potential Product(s) |

| Reduction | H₂, Pd/C | 1,2-Dihydro-3,5-diphenylcinnoline |

| Reduction | NaBH₄ | 1,2,3,4-Tetrahydro-3,5-diphenylcinnoline |

| Oxidation | m-CPBA | This compound N-1-oxide or N-2-oxide |

Rearrangement Reactions and Isomerization Pathways of Diphenylcinnoline Derivatives

While specific rearrangement reactions for this compound are not extensively documented, related heterocyclic systems undergo various molecular rearrangements. nih.gov These transformations are often initiated by heat or light (photochemical rearrangement). wikipedia.org For instance, certain nitrogen-containing heteroaromatics are known to undergo ring-contraction or ring-expansion reactions upon photolysis. It is plausible that irradiation of this compound could induce isomerization to other diazine isomers or lead to more complex rearranged structures. The actual mechanism would likely involve reactive intermediates and pericyclic processes rather than simple discrete electron transfers. wikipedia.org

Functionalization of Peripheral Phenyl Groups in Diphenylcinnolines

The two phenyl groups at the C-3 and C-5 positions behave as substituted benzene rings and are susceptible to electrophilic aromatic substitution. researchgate.net The cinnoline core acts as a deactivating, meta-directing substituent due to its electron-withdrawing nature. Therefore, electrophilic attack (e.g., nitration, halogenation) on the peripheral phenyl rings would be expected to occur primarily at the meta-positions. The reaction would be slower than the substitution of unsubstituted benzene. The steric hindrance caused by the bulky cinnoline core might also influence the regioselectivity, potentially favoring the less hindered meta-position.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on Peripheral Phenyl Groups

| Phenyl Group | Electrophile (E⁺) | Predicted Major Product | Reason |

| C-3 Phenyl | Br₂/FeBr₃ | 3-(3-Bromophenyl)-5-phenylcinnoline | The cinnoline ring is an electron-withdrawing group, directing substitution to the meta position. |

| C-5 Phenyl | HNO₃/H₂SO₄ | 5-(3-Nitrophenyl)-3-phenylcinnoline | The cinnoline ring is an electron-withdrawing group, directing substitution to the meta position. |

Spectroscopic and Structural Characterization of Diphenylcinnoline Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Diphenylcinnolines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including diphenylcinnoline derivatives. researchgate.net Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. uobasrah.edu.iq

In the ¹H NMR spectrum of a diphenylcinnoline, the protons on the phenyl rings and the cinnoline (B1195905) core resonate at characteristic chemical shifts. For instance, in substituted naphthalene-1,4-diones, which share some structural similarities with the aromatic system of cinnolines, the chemical shifts of the protons are influenced by the electronic effects of the substituents. nih.gov The coupling patterns between adjacent protons can further help in assigning the specific positions of substituents on the aromatic rings.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C signals. mdpi.com COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC spectra correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. mdpi.comipb.pt These advanced techniques allow for a complete and detailed mapping of the molecular connectivity. researchgate.net For example, HMBC can be used to establish the connectivity between different rings in the diphenylcinnoline system. nih.gov

The table below presents hypothetical ¹H and ¹³C NMR data for 3,5-diphenylcinnoline, illustrating the expected chemical shift ranges and multiplicities.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Cinnoline H-4 | ~8.0-8.2 | s | ~125-130 |

| Cinnoline H-6 | ~7.8-8.0 | d | ~128-132 |

| Cinnoline H-7 | ~7.5-7.7 | t | ~124-128 |

| Cinnoline H-8 | ~7.6-7.8 | t | ~130-134 |

| Phenyl H (ortho, C-3) | ~7.9-8.1 | d | ~127-130 |

| Phenyl H (meta, C-3) | ~7.4-7.6 | t | ~128-131 |

| Phenyl H (para, C-3) | ~7.3-7.5 | t | ~129-132 |

| Phenyl H (ortho, C-5) | ~7.7-7.9 | d | ~126-129 |

| Phenyl H (meta, C-5) | ~7.4-7.6 | t | ~128-131 |

| Phenyl H (para, C-5) | ~7.3-7.5 | t | ~129-132 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of Diphenylcinnolines

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of diphenylcinnoline compounds. copernicus.orgnih.gov Techniques like Time-of-Flight (TOF) mass spectrometry provide mass measurements with high accuracy, allowing for the unambiguous determination of the molecular formula. copernicus.org

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. wikipedia.orgyoutube.com The fragmentation of aromatic compounds often involves characteristic losses of small molecules or radicals. youtube.com For this compound, fragmentation could involve the cleavage of the phenyl groups or the rupture of the cinnoline ring system. The analysis of these fragment ions helps to confirm the connectivity of the molecule. youtube.comresearchgate.net

The table below illustrates a potential fragmentation pattern for this compound as might be observed in an HRMS experiment.

| Fragment Ion | m/z (calculated) | Possible Structure/Loss |

|---|---|---|

| [M]+• | 282.1157 | Molecular Ion |

| [M - H]⁺ | 281.1079 | Loss of a hydrogen radical |

| [M - N₂]⁺• | 254.1157 | Loss of N₂ molecule |

| [M - C₆H₅]⁺ | 205.0762 | Loss of a phenyl radical |

| [C₁₂H₈N₂]⁺• | 180.0687 | Cinnoline core |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation |

Vibrational Spectroscopy (IR, Raman) for Diphenylcinnoline Structure Elucidation

IR spectroscopy is particularly sensitive to polar bonds and is used to identify characteristic functional groups. mdpi.com For a diphenylcinnoline, key IR absorption bands would correspond to C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the aromatic and heterocyclic systems, and various bending vibrations. scialert.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations and provides complementary information. irphouse.com The C-C stretching modes of the phenyl rings and the skeletal vibrations of the fused ring system would be prominent in the Raman spectrum. mdpi.comnih.gov

The following table summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C=N Stretch | 1650-1550 | 1650-1550 |

| Aromatic C-H In-plane Bend | 1300-1000 | 1300-1000 |

| Aromatic C-H Out-of-plane Bend | 900-675 | 900-675 |

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) of Diphenylcinnolines

Electronic spectroscopy, including UV-Vis absorption, fluorescence, and phosphorescence, provides insights into the electronic structure and photophysical properties of diphenylcinnoline compounds. nih.gov

The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Diphenylcinnolines, with their extended π-conjugated system, are expected to exhibit strong absorption bands in the UV and possibly the visible region. These absorptions correspond to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the specific substitution pattern on the diphenylcinnoline core.

Fluorescence and phosphorescence are emission processes that occur after the molecule is excited by absorbing light. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. The study of these emission properties, including their quantum yields and lifetimes, provides information about the excited state dynamics of diphenylcinnoline compounds. researchgate.net

The table below lists the typical electronic spectroscopic properties for a diphenylcinnoline derivative.

| Property | Typical Wavelength/Value | Description |

|---|---|---|

| UV-Vis Absorption (λmax) | ~250-400 nm | Corresponds to π→π* and n→π* electronic transitions. |

| Fluorescence Emission (λem) | ~400-550 nm | Emission from the lowest singlet excited state. |

| Phosphorescence Emission (λem) | ~500-650 nm | Emission from the lowest triplet excited state. |

| Fluorescence Quantum Yield (Φf) | Variable (e.g., 0.1-0.8) | Efficiency of the fluorescence process. |

| Phosphorescence Lifetime (τp) | Variable (e.g., μs to s) | Lifetime of the triplet excited state. |

X-ray Diffraction Analysis for Crystal Structure Determination of Diphenylcinnoline Systems

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. malvernpanalytical.comubc.caucmerced.edu This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. nih.gov

For diphenylcinnoline compounds, a single-crystal XRD analysis would reveal the planarity of the cinnoline ring system and the relative orientations of the two phenyl substituents. nih.gov It would also provide information about intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. researchgate.net Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of a bulk sample. ucmerced.edu

The following table presents hypothetical crystallographic data for a this compound derivative.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Theoretical and Computational Investigations of Diphenylcinnolines

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity of Diphenylcinnolines

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern chemical research. diva-portal.org DFT has become a widely used tool for investigating molecules and condensed matter, offering a balance between computational cost and accuracy. diva-portal.orgub.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing information about its energy, electron density, and molecular orbitals. youtube.com Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, aiming for high accuracy, though often at a greater computational expense. d-nb.info

A key aspect of understanding chemical reactivity through quantum calculations is the analysis of Frontier Molecular Orbitals (FMOs). youtube.com The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comjoaquinbarroso.com

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.com

The LUMO is the lowest-energy empty orbital and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. joaquinbarroso.com A small energy gap generally signifies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. It also correlates with the electronic absorption properties of the molecule. joaquinbarroso.comajchem-a.com

Computational studies on 4-substituted cinnolines using the Hartree-Fock (HF) ab initio method provide insight into how different functional groups affect the FMOs. The calculated energies of the HOMO, LUMO, and the resulting energy gap for various substituted cinnolines in the gas phase are presented below. ajchem-a.com These examples demonstrate how electron-donating and electron-withdrawing groups can tune the electronic properties and reactivity of the cinnoline (B1195905) core. For instance, the 4-nitro-cinnoline, with a strong electron-withdrawing group, exhibits the lowest HOMO-LUMO gap, suggesting higher reactivity compared to other derivatives. ajchem-a.com

| Compound | Substituent (at position 4) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 4-chloro-cinnoline | -Cl | -9.52 | -1.22 | 8.30 |

| 4-ethyl-cinnoline | -Et | -8.90 | -0.90 | 8.00 |

| 4-hydroxy-cinnoline | -OH | -9.02 | -0.95 | 8.07 |

| 4-methyl-cinnoline | -Me | -8.94 | -0.92 | 8.02 |

| 4-nitro-cinnoline | -NO₂ | -10.38 | -2.94 | 7.44 |

| 4-propyl-cinnoline | -Pr | -8.86 | -0.87 | 7.99 |

| Cinnoline | -H | -9.43 | -1.12 | 8.31 |

Data sourced from a study on 4-substituted cinnolines, calculated using the HF/6-311G(d,p) method. ajchem-a.com

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This approach simulates the electronic transitions between molecular orbitals that occur when a molecule absorbs light, allowing for the prediction of the wavelength of maximum absorbance (λmax). nih.gov These theoretical spectra can be compared with experimental results to confirm molecular structures and understand the nature of electronic transitions, such as π-π* or n-π* transitions. scielo.org.za

Mechanistic Pathway Elucidation through Computational Modeling

Understanding the step-by-step process of a chemical reaction, or its mechanism, is fundamental to controlling reaction outcomes. Computational modeling, particularly using DFT, allows chemists to map out the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them.

By calculating the energy of the transition state, researchers can determine the activation energy barrier of a reaction, which is a key factor governing the reaction rate. d-nb.info This predictive power is essential for:

Validating proposed mechanisms: Comparing calculated activation energies with experimental reaction rates can support or refute a hypothesized pathway.

Discovering new pathways: Computational exploration can reveal unexpected intermediates or alternative reaction routes that might not be obvious from experimental observation alone.

Explaining selectivity: In reactions where multiple products are possible, computational modeling can explain why one product is formed preferentially over another by comparing the activation barriers of the competing pathways.

For diphenylcinnolines, computational modeling could be used to investigate the mechanisms of their synthesis, such as the cyclization reactions used to form the cinnoline ring, or to study their subsequent reactivity in functionalization reactions.

Tautomerism and Isomerism in Substituted Diphenylcinnolines

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Isomers are molecules that have the same molecular formula but different arrangements of atoms. Computational methods are highly effective at studying both tautomerism and isomerism.

By calculating the relative energies of different tautomers or isomers, it is possible to predict which form will be the most stable and therefore predominate under given conditions (e.g., in the gas phase or in a solvent). The calculations can also determine the energy barriers for the interconversion between these forms. This is particularly relevant for substituted diphenylcinnolines, where functional groups on the phenyl rings or the cinnoline core could potentially exist in different tautomeric forms or as various geometric isomers (e.g., rotational isomers or atropisomers if rotation around single bonds is hindered). Although specific computational studies on the tautomerism of 3,5-diphenylcinnoline are not detailed in the literature, the theoretical framework is well-established for analyzing such phenomena in related heterocyclic systems.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this physical motion of atoms and molecules over time. mdpi.com MD simulations generate a trajectory by calculating the forces between atoms and using these forces to solve equations of motion, providing a detailed view of molecular behavior. mdpi.comnih.gov

For a molecule like this compound, the two phenyl groups attached to the rigid cinnoline core have rotational freedom. MD simulations can be used to explore the complete conformational landscape , which includes all the possible spatial arrangements of the molecule. These simulations can reveal:

The most stable or preferred conformations of the molecule. nih.gov

The energy barriers to rotation for the phenyl groups.

How the molecule's shape and flexibility change in different environments, such as in various solvents. mdpi.com

The dynamic interactions between the molecule and its surroundings.

This information is crucial for understanding how the molecule's three-dimensional shape influences its properties and its interactions with other molecules, such as in biological systems or materials science applications. nih.gov

Applications of Diphenylcinnoline Compounds in Materials Science

Organic Electronic and Optoelectronic Materials Based on Diphenylcinnolines

The development of high-performance organic electronic devices relies on the design and synthesis of novel materials with tailored properties. Cinnoline (B1195905) derivatives, including those with phenyl substitutions, have emerged as a promising class of materials due to their inherent electronic characteristics.

Efficient electron-transporting materials (ETMs) are crucial for the performance of organic light-emitting diodes (OLEDs) and other organic electronic devices. The nitrogen-containing heterocyclic structure of cinnoline makes it an electron-deficient system, a key characteristic for n-type semiconductors which facilitate electron transport.

Researchers have explored a strategy of creating a "3D molecular interaction architecture" to design high-performance ETMs with high glass transition temperatures (Tg), which contributes to device stability. researchgate.netnih.gov In this context, a structurally related compound, 2,9-diphenylbenzo[c]cinnoline (DPBZC), has been synthesized and investigated. researchgate.net This molecule, featuring a benzo[c]cinnoline (B3424390) core with phenyl substituents, demonstrates strong intermolecular interactions that result in an exceptionally high Tg of 218 °C. researchgate.netnih.gov This high thermal stability is a significant advantage for preventing morphological changes in the thin films of a device, thereby enhancing its operational lifetime.

The electron mobility (μe) is a critical parameter for an ETM. For 2,9-diphenylbenzo[c]cinnoline (DPBZC), a fast electron mobility of 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹ has been reported, highlighting its efficiency in transporting electrons. researchgate.netnih.gov This performance indicates that the diphenyl-substituted cinnoline framework is a viable skeleton for creating robust and efficient n-type materials for organic electronics.

| Compound | Glass Transition Temp. (Tg) | Electron Mobility (μe) |

|---|---|---|

| 2,9-diphenylbenzo[c]cinnoline (DPBZC) | 218 °C | 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

Organic photovoltaics (OPVs) represent a promising technology for renewable energy, and their efficiency is highly dependent on the properties of the donor and acceptor materials in the active layer. While various heterocyclic compounds have been investigated for this purpose, a review of recent literature indicates that the specific integration of 3,5-diphenylcinnoline or its close derivatives into OPV devices is not a widely reported area of research. nih.govnih.govresearchgate.net Current research in organic photovoltaics utilizing nitrogen-containing heterocycles has largely focused on other structures, such as quinoline (B57606) and its derivatives, which have shown promise in both polymer and dye-sensitized solar cells. nih.govnih.gov These studies detail the synthesis and performance of quinoline-based materials, highlighting their favorable absorption spectra and energy levels for photovoltaic applications. nih.gov However, analogous applications for the cinnoline scaffold are not prominently featured in the surveyed scientific literature.

The success of diphenylcinnoline derivatives as n-type semiconductors translates directly to their application in electroluminescent devices. In an OLED, the ETM plays a critical role in receiving electrons from the cathode and transporting them to the emissive layer, where they recombine with holes to generate light. oled.comossila.comcnrs.fr

The high electron mobility and thermal stability of materials like 2,9-diphenylbenzo[c]cinnoline (DPBZC) make them superior candidates for the electron-transport layer in OLEDs. nih.gov Fluorescent OLEDs fabricated using DPBZC as the ETM have demonstrated outstanding electroluminescent performance. researchgate.netnih.gov These devices have achieved a high external quantum efficiency of 20.1% and a power efficiency of up to 70.6 lumens per watt (lm W⁻¹). nih.gov This performance is superior to that of devices using more commonly employed ETMs, underscoring the potential of the diphenyl-substituted cinnoline core in advancing OLED technology. researchgate.netnih.gov

Coordination Chemistry of Diphenylcinnoline Ligands

The two adjacent nitrogen atoms in the cinnoline ring make it an excellent bidentate ligand for coordinating with metal ions. The resulting metal complexes can exhibit unique photophysical and electrochemical properties, making them suitable for a range of applications, including as phosphorescent emitters in OLEDs.

Iridium(III) complexes are of particular interest due to their high phosphorescence quantum yields and chemical stability, which are desirable properties for OLED emitters. dur.ac.ukresearchgate.net The synthesis of such complexes, including those with cinnoline-type ligands, generally follows a well-established protocol. mdpi.com The process typically begins with the reaction of iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) with a cyclometalating ligand (often a phenylpyridine derivative, denoted as C^N) to form a chloro-bridged iridium dimer, [Ir(C^N)₂(μ-Cl)]₂. mdpi.com

Subsequently, this dimer is reacted with the desired ancillary N^N ligand, such as this compound. mdpi.com The ancillary ligand displaces the chloride bridge to form the final monomeric, cationic complex, [Ir(C^N)₂(N^N)]⁺. mdpi.com This product is typically isolated as a salt, for example, by precipitation with potassium hexafluorophosphate (B91526) (KPF₆). mdpi.com

The resulting complexes are then thoroughly characterized using various spectroscopic and analytical techniques, including NMR spectroscopy, mass spectrometry, and FT-IR, to confirm their structure and purity. researchgate.netmdpi.com Thermal stability is often assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net

The photophysical properties of coordination compounds determine their suitability as light-emitting materials. Iridium(III) complexes featuring N-heterocyclic ancillary ligands are known to be highly luminescent. dur.ac.ukmdpi.com Their emission originates from triplet excited states and is classified as phosphorescence. dur.ac.uk The emission color and efficiency are dictated by the nature of both the cyclometalating (C^N) and ancillary (N^N) ligands.

The emission typically arises from an excited state that is a mixture of metal-to-ligand charge transfer (³MLCT), ligand-to-ligand charge transfer (³LLCT), and ligand-centered (³LC) transitions. mdpi.com By carefully selecting the ligands, the emission wavelength can be tuned across the visible spectrum. For instance, iridium complexes with 2-phenylpyridine (B120327) (ppy) as the C^N ligand and substituted phenanthroline as the N^N ligand tend to show emission in the orange-to-red region of the spectrum. mdpi.com

The photoluminescence quantum yield (PLQY or Φ) is a measure of the efficiency of the emission process. For iridium(III) complexes, PLQY values can be quite high, but they are sensitive to the molecular structure and the solvent environment. For example, a series of iridium(III) complexes with fluorinated phenylpyridine (F₂-ppy) cyclometalating ligands and substituted phenylimidazo[4,5-f]1,10-phenanthroline ancillary ligands exhibited high quantum yields, exceeding 60% in dichloromethane. mdpi.com The quantum yields for related complexes in different solvents are presented in the table below.

| Complex Series | Cyclometalating Ligand | Ancillary Ligand Type | PLQY in Acetonitrile | PLQY in Dichloromethane |

|---|---|---|---|---|

| C1-3 | ppy | R-phenylimidazo[4,5-f]1,10-phenanthroline | 0.16 - 0.18 | 0.31 - 0.36 |

| C4-6 | F₂-ppy | R-phenylimidazo[4,5-f]1,10-phenanthroline | 0.27 - 0.39 | 0.60 - 0.63 |

Electrochemical and Redox Behavior of Metal-Diphenylcinnoline Complexes

For metal complexes of substituted cinnolines, cyclic voltammetry is a common technique used to investigate their redox properties. This technique can reveal information about the oxidation and reduction potentials of the metal center and the ligand, the stability of the different oxidation states, and the kinetics of electron transfer processes.

However, specific research detailing the electrochemical and redox behavior of metal complexes incorporating the this compound ligand is scarce. General studies on transition metal complexes with other nitrogen-containing heterocyclic ligands, such as quinolines and phenanthrolines, have shown that the redox potentials can be tuned by modifying the ligand structure. It is plausible that the phenyl substituents at the 3 and 5 positions of the cinnoline ring in this compound would influence the electronic properties of the ligand and, consequently, the electrochemical behavior of its metal complexes. Further experimental investigation is required to elucidate the specific redox characteristics of metal-3,5-diphenylcinnoline complexes.

Advanced Functional Materials Incorporating Diphenylcinnoline Moieties

The incorporation of specific molecular moieties into materials can impart unique functional properties. The cinnoline scaffold, with its aromatic and heterocyclic nature, presents an interesting building block for the design of advanced functional materials.

Exploration of Optical and Fluorescent Response for Non-Biological Sensing Applications

Cinnoline derivatives have been explored for their potential in optical and fluorescent sensing applications. The electronic transitions within the cinnoline ring system can give rise to absorption and emission of light, and these properties can be modulated by the presence of analytes.

One study has reported on the synthesis and chemosensing properties of poly(arylene ethynylene)s containing a cinnoline core. researchgate.netnih.gov These polymers exhibited fluorescence that was highly sensitive to quenching by palladium (Pd²⁺) ions in a tetrahydrofuran (B95107) (THF) solution. researchgate.netnih.gov The study suggests that the cinnoline moiety acts as the recognition site for the Pd²⁺ cations. nih.gov This finding highlights the potential of incorporating cinnoline structures into polymers to create fluorescent sensors for specific metal ions.

Table 1: Fluorescence Quenching of Cinnoline-Containing Polymers by Pd²⁺

| Polymer | Initial Fluorescence Intensity (a.u.) | Fluorescence Intensity with Pd²⁺ (a.u.) | Quenching Efficiency (%) |

|---|---|---|---|

| Polymer with Cinnoline Core | 100 | 10 | 90 |

Note: The data in this table is illustrative and based on the general findings of the cited research. Actual values would depend on specific experimental conditions.

Thermally Stable Materials

The development of thermally stable materials is critical for applications in high-temperature environments, such as in aerospace, electronics, and automotive industries. The incorporation of rigid, aromatic heterocyclic units into polymer backbones is a well-established strategy to enhance thermal stability.

Future Research Directions for Diphenylcinnoline Chemistry

Novel Synthetic Methodologies and Scalable Production

While classical methods for cinnoline (B1195905) synthesis, such as the Richter, Widman-Stoermer, and Borsche-Herbert cyclizations, have been foundational, future research will likely focus on developing more efficient, versatile, and scalable routes to 3,5-diphenylcinnoline. innovativejournal.ininnovativejournal.in Modern synthetic strategies, including metal-catalyzed cross-coupling reactions, are expected to play a pivotal role. nih.govnih.govingentaconnect.com For instance, rhodium-catalyzed dehydrogenative C-H/N-H functionalization has shown promise for constructing complex cinnoline systems and could be adapted for the synthesis of this compound. rsc.org

A significant challenge lies in the development of synthetic protocols that are not only high-yielding but also amenable to large-scale production. This necessitates a shift towards more sustainable and "green" methodologies. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields for some cinnoline derivatives. researchgate.net Future efforts could explore flow chemistry techniques for the continuous and controlled production of this compound, which would be a crucial step towards its potential commercial applications.

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Development of specific catalysts for the diarylation of the cinnoline core. |

| C-H Activation/Functionalization | Atom economy and reduced pre-functionalization steps. | Regioselective introduction of phenyl groups at the 3 and 5 positions. |

| Microwave-Assisted Synthesis | Rapid reaction times and improved yields. | Optimization of reaction conditions for scalability. |

| Flow Chemistry | Continuous production and enhanced safety. | Design and implementation of a continuous flow process. |

In-Depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the development of more efficient and selective chemical transformations. While the general mechanisms of classical cinnoline syntheses are known, the subtleties of reactions leading to specific substitution patterns, such as in this compound, remain to be fully elucidated. For instance, recent studies on transition-metal-free intramolecular redox cyclization reactions for cinnoline synthesis have highlighted the involvement of key intermediates. nih.gov Similar detailed mechanistic investigations, combining experimental techniques with computational modeling, could provide valuable insights into the formation of this compound.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the phenyl substituents on the reactivity of the cinnoline core. researchgate.net This knowledge will be instrumental in optimizing reaction conditions and in predicting the outcomes of new reactions involving this compound. A thorough mechanistic understanding will also be vital for controlling regioselectivity in further functionalization of the this compound scaffold.

Rational Design of Diphenylcinnolines with Tailored Properties for Specific Applications

The two phenyl groups in this compound offer significant opportunities for tuning the molecule's electronic, photophysical, and biological properties through rational design. nih.govmanchester.ac.ukresearchgate.net By introducing various substituents onto these phenyl rings, it is possible to modulate properties such as absorption and emission wavelengths, quantum yields, and biological activity. This approach is analogous to the successful strategy of tuning the properties of quinoline-based fluorescent probes. nih.govnih.gov

The broad spectrum of pharmacological activities exhibited by cinnoline derivatives, including anticancer, antibacterial, and anti-inflammatory properties, suggests that this compound and its analogs could be promising candidates for drug discovery. ijper.orgnih.govpnrjournal.comnih.govnih.gov Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substituents on the phenyl rings. These compounds can then be screened for various biological activities to establish structure-activity relationships (SAR). This data-driven approach will enable the rational design of new derivatives with enhanced potency and selectivity for specific biological targets.

| Target Application | Design Strategy | Desired Properties |

| Medicinal Chemistry | Introduction of pharmacophoric groups on the phenyl rings. | Enhanced biological activity and selectivity. |

| Organic Electronics | Modification with electron-donating or -withdrawing groups. | Tunable HOMO/LUMO levels and charge transport properties. |

| Fluorescent Probes | Introduction of functional groups sensitive to specific analytes. | High quantum yield and selective response. |

Interdisciplinary Research with Emerging Fields in Materials Science

The unique photophysical properties of many heterocyclic compounds make them attractive for applications in materials science. slideshare.netontosight.ainumberanalytics.comopenaccessgovernment.org Cinnoline derivatives, in particular, are being explored for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. ontosight.airesearchgate.net The presence of the extended π-system in this compound suggests that it may possess interesting photoluminescent properties. Future research should involve a thorough characterization of its photophysical properties, including its absorption and emission spectra, quantum yield, and lifetime.

Interdisciplinary collaborations between synthetic chemists and materials scientists will be key to unlocking the potential of this compound in this area. For example, the synthesis of this compound-containing polymers could lead to new materials with tailored electronic and optical properties for applications in flexible electronics and sensors. google.com Furthermore, the investigation of aggregation-induced emission (AIE) in novel this compound derivatives could open up new avenues for their use in bio-imaging and sensing applications. rsc.org The exploration of these interdisciplinary frontiers will undoubtedly lead to exciting new discoveries and applications for the this compound scaffold.

Q & A

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 3,5-Diphenylcinnoline?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, infrared (IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Elemental analysis can validate synthetic purity. For example, similar cinnoline derivatives in spectroscopic studies showed distinct aromatic proton splitting patterns in NMR and carbonyl stretches in IR . Thermogravimetric analysis (TGA) can assess thermal stability, as demonstrated in studies on metal-cinnoline complexes .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer: Follow guidelines for aromatic nitro compounds: use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Store in amber vials to prevent photodegradation . Waste should be segregated and treated as halogenated organic waste. Acute toxicity data may be extrapolated from structurally similar compounds, such as 3,5-dichlorophenol, which requires respiratory protection during aerosol-generating steps .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer: Evaluate coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) with palladium catalysts. Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. toluene), and base (K₂CO₃ vs. Cs₂CO₃) to optimize yield. A study on 3,5-dimethylphenol synthesis via acetone condensation demonstrated that higher catalyst loading (5 mol%) and inert atmospheres improved efficiency . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Advanced Research Questions

Q. How can contradictory reports on this compound’s catalytic activity be resolved?

- Methodological Answer: Conduct controlled replication studies with standardized reagents and reaction conditions. Use design of experiments (DoE) to isolate variables (e.g., solvent purity, moisture levels). For instance, discrepancies in acetone condensation yields were resolved by controlling vapor-phase reaction parameters and catalyst acid-base properties . Cross-validate findings using multiple characterization techniques (e.g., XRD for crystallinity, BET surface area analysis for supported catalysts).

Q. What computational approaches predict the reactivity of this compound in photophysical applications?

- Methodological Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and excitation energies. Compare results with experimental UV-Vis and fluorescence spectra. NIST’s Chemistry WebBook provides thermodynamic data for analogous compounds to parameterize simulations . Molecular dynamics (MD) simulations can further assess solvation effects on reactivity.

Q. How can kinetic studies elucidate degradation pathways of this compound under thermal stress?

- Methodological Answer: Perform isothermal TGA or differential scanning calorimetry (DSC) at varying heating rates (5–20°C/min). Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and infer degradation mechanisms (e.g., bond cleavage vs. ring rearrangement). Studies on 3,5-difluorophenylacetonitrile used Arrhenius plots to model stability under oxidative conditions .

Data Integration and Reporting

Q. What strategies enhance crystallinity for X-ray diffraction studies of this compound?

- Methodological Answer: Screen recrystallization solvents (e.g., DMSO/water mixtures, ethyl acetate/hexane) using slow evaporation. For hygroscopic compounds, employ glovebox techniques. A study on 3,5-pyridinedicarboxylates achieved single crystals by gradient cooling (5°C/day) . Report unit cell parameters and refinement statistics (R-factors) to validate structural accuracy.

Q. How should researchers address conflicting solubility data in different solvents?

- Methodological Answer: Use Hansen solubility parameters (HSPs) to rationalize solvent compatibility. Measure solubility via gravimetric analysis in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents at 25°C and 50°C. PubChem’s collated data for 3,5-dichloro-4-hydroxybenzoic acid provides a template for systematic reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.